molecular formula C17H30O4 B14623258 2,7-Dibutyl-4-methyloct-4-enedioic acid CAS No. 55005-90-8

2,7-Dibutyl-4-methyloct-4-enedioic acid

Katalognummer: B14623258
CAS-Nummer: 55005-90-8
Molekulargewicht: 298.4 g/mol
InChI-Schlüssel: SDJNBPKNKAHAGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,7-Dibutyl-4-methyloct-4-enedioic acid is an organic compound with the molecular formula C17H32O4 It is a dicarboxylic acid derivative, characterized by the presence of two butyl groups and a methyl group attached to an octene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibutyl-4-methyloct-4-enedioic acid can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor, such as a malonic ester, followed by decarboxylation and subsequent functional group transformations. The reaction conditions typically involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and alkyl halides as alkylating agents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts, such as palladium or nickel complexes, can enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2,7-Dibutyl-4-methyloct-4-enedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Amines (R-NH2), Alcohols (R-OH)

Major Products Formed

    Oxidation: Ketones, Aldehydes

    Reduction: Saturated derivatives

    Substitution: Amides, Esters

Wissenschaftliche Forschungsanwendungen

2,7-Dibutyl-4-methyloct-4-enedioic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,7-Dibutyl-4-methyloct-4-enedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,7-Diamino-2,7-dibutyl-4-methyloct-4-enedioic acid
  • 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid
  • 1,3,4-Trimethylcyclohex-3-enecarboxylic acid

Uniqueness

2,7-Dibutyl-4-methyloct-4-enedioic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in various fields .

Eigenschaften

CAS-Nummer

55005-90-8

Molekularformel

C17H30O4

Molekulargewicht

298.4 g/mol

IUPAC-Name

2,7-dibutyl-4-methyloct-4-enedioic acid

InChI

InChI=1S/C17H30O4/c1-4-6-8-14(16(18)19)11-10-13(3)12-15(17(20)21)9-7-5-2/h10,14-15H,4-9,11-12H2,1-3H3,(H,18,19)(H,20,21)

InChI-Schlüssel

SDJNBPKNKAHAGJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CC=C(C)CC(CCCC)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.